molecular formula C17H23ClN2O3 B2640445 2-(4-Chlorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide CAS No. 2415554-49-1

2-(4-Chlorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide

Cat. No.: B2640445
CAS No.: 2415554-49-1
M. Wt: 338.83
InChI Key: OFSAXXWSRWEDKK-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a chlorophenoxy group, an oxan-4-yl group, and a pyrrolidin-3-yl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide typically involves the reaction of 4-chlorophenol with oxan-4-yl pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Chlorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-1-(3-pyridyl)ethan-1-ol: Similar structure with a pyridyl group instead of the oxan-4-yl group.

    2-(4-Chlorophenoxy)-N-(pyrrolidin-3-yl)acetamide: Lacks the oxan-4-yl group.

Uniqueness

2-(4-Chlorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3/c18-13-1-3-16(4-2-13)23-12-17(21)19-14-5-8-20(11-14)15-6-9-22-10-7-15/h1-4,14-15H,5-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSAXXWSRWEDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)COC2=CC=C(C=C2)Cl)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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